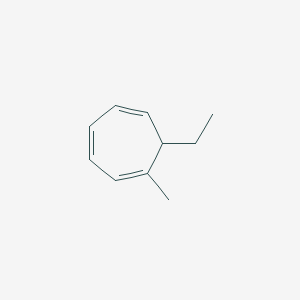
7-Ethyl-1-methylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1-methylcyclohepta-1,3,5-triene is an organic compound with the molecular formula C9H12 It is a derivative of cycloheptatriene, which is a seven-membered ring containing three double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1-methylcyclohepta-1,3,5-triene can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of ethyl and methyl groups to the resulting cycloheptatriene . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by similar functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1-methylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces a fully saturated cycloheptane derivative .
Scientific Research Applications
7-Ethyl-1-methylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-methylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes. These complexes can then participate in catalytic reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound with a similar ring structure but without the ethyl and methyl substitutions.
Azulene: A compound composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-Ethyl-1-methylcyclohepta-1,3,5-triene is unique due to its specific substitutions, which can alter its chemical reactivity and physical properties compared to its parent compound and other derivatives. These modifications can enhance its utility in various applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
61456-05-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
7-ethyl-1-methylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h4-8,10H,3H2,1-2H3 |
InChI Key |
QTSXEGLUQOVVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















